

The Role of the c-Met Pathway in Lung Cancer: A Technical Guide

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Compound of Interest

Compound Name: *c-Met-IN-16*

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The mesenchymal-epithelial transition factor (MET) proto-oncogene, which encodes the c-Met receptor tyrosine kinase, is a critical signaling pathway in normal cellular processes, including embryonic development and wound healing.^{[1][2]} However, its dysregulation is a well-established driver of tumorigenesis, progression, and therapeutic resistance in various malignancies, including non-small cell lung cancer (NSCLC).^{[1][3]} Aberrant c-Met signaling promotes cancer cell proliferation, survival, invasion, metastasis, and angiogenesis.^{[1][4][5]} This guide provides an in-depth overview of the c-Met pathway, its mechanisms of activation in lung cancer, the associated clinical implications, and the methodologies used for its detection and analysis.

The HGF/c-Met Signaling Axis

The c-Met receptor is primarily expressed on the surface of epithelial cells.^[5] Its only known high-affinity ligand is the hepatocyte growth factor (HGF), also known as scatter factor, which is typically secreted by cells of mesenchymal origin.^{[2][3]}

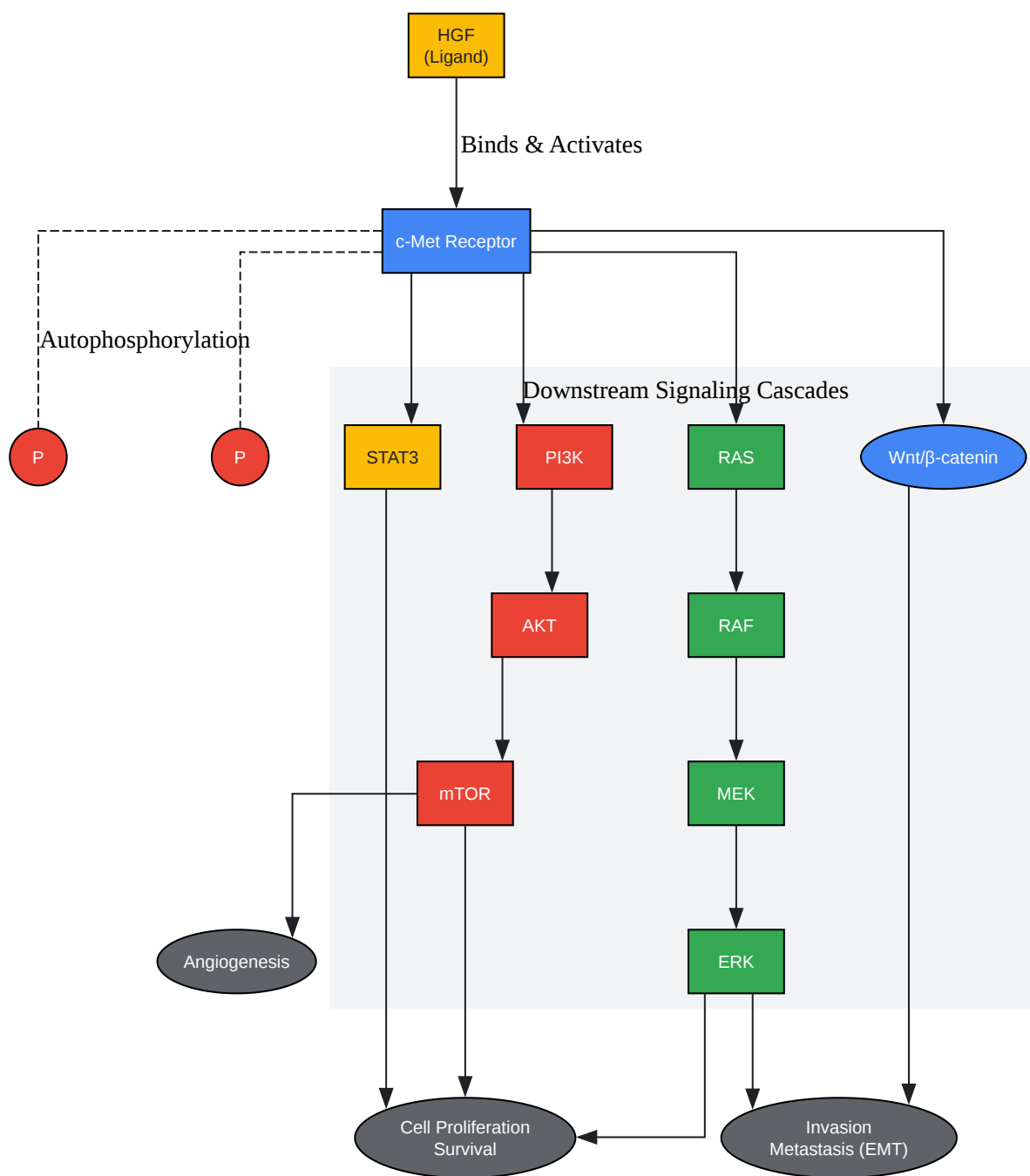
Activation and Downstream Signaling:

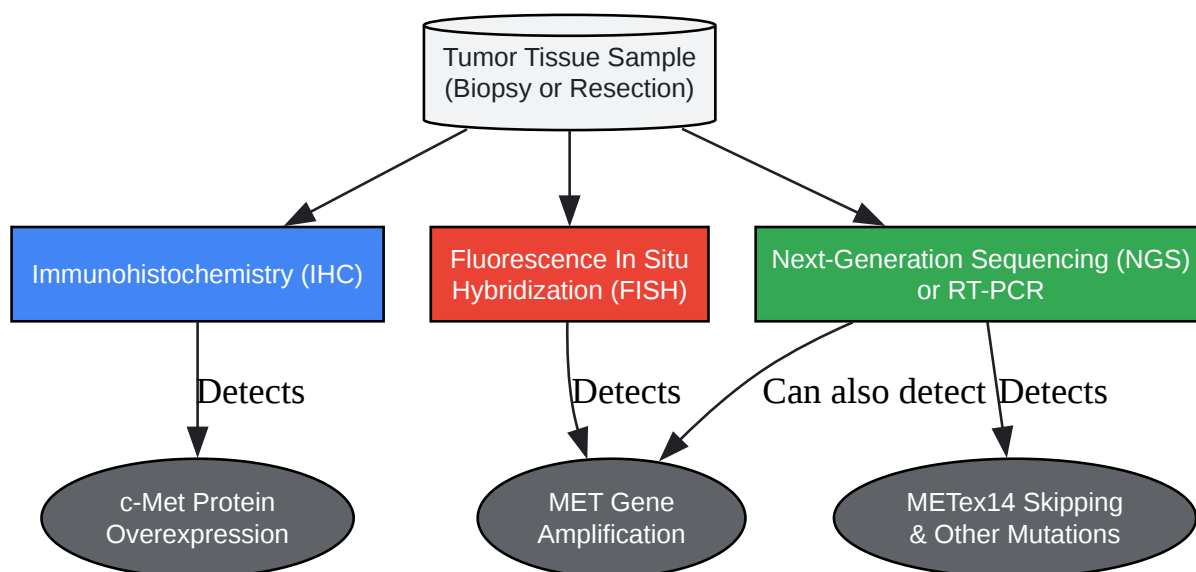
The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain.^[1] This activation creates docking sites for various substrate and effector proteins, triggering a cascade of downstream signaling pathways critical for cellular function and, when dysregulated, for oncogenesis.^{[1][2]}

Key downstream pathways activated by c-Met include:

- RAS/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.[\[2\]](#)[\[6\]](#)
- PI3K/AKT Pathway: This cascade is a central regulator of cell survival, growth, and apoptosis.[\[1\]](#)[\[6\]](#)
- STAT Pathway: The JAK/STAT pathway is involved in cell proliferation and survival.[\[1\]](#)[\[3\]](#)
- Wnt/ β -catenin Pathway: This pathway has been implicated in processes like epithelial-mesenchymal transition (EMT) and metastasis.[\[1\]](#)[\[6\]](#)
- SRC Kinase: Activation of SRC can influence cell motility and invasion.[\[1\]](#)

Crosstalk with other receptor tyrosine kinases, such as EGFR and HER2, can also occur, further amplifying pro-tumorigenic signals and contributing to therapeutic resistance.[\[6\]](#)





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